molecular formula C9H16O3 B104090 Ethyl 4-hydroxycyclohexanecarboxylate CAS No. 17159-80-7

Ethyl 4-hydroxycyclohexanecarboxylate

Cat. No.: B104090
CAS No.: 17159-80-7
M. Wt: 172.22 g/mol
InChI Key: BZKQJSLASWRDNE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 4-hydroxycyclohexanecarboxylate can be synthesized through the esterification of 4-hydroxycyclohexanecarboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid . The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction mixture is often subjected to distillation to purify the product and remove any unreacted starting materials .

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-hydroxycyclohexanecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl 4-hydroxycyclohexanecarboxylate is used in a variety of scientific research applications, including:

Comparison with Similar Compounds

    Ethyl 4-hydroxybenzoate: Similar in structure but with a benzene ring instead of a cyclohexane ring.

    Methyl 4-hydroxycyclohexanecarboxylate: Similar but with a methyl ester group instead of an ethyl ester group.

    4-Hydroxycyclohexanecarboxylic acid: The parent acid of this compound.

Uniqueness: this compound is unique due to its specific combination of a cyclohexane ring, hydroxyl group, and ethyl ester group. This combination imparts distinct chemical and physical properties, making it valuable in various synthetic and industrial applications .

Properties

IUPAC Name

ethyl 4-hydroxycyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c1-2-12-9(11)7-3-5-8(10)6-4-7/h7-8,10H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZKQJSLASWRDNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC(CC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90169135, DTXSID001189263
Record name Ethyl 4-hydroxycyclohexanecarboxylate
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Record name Cyclohexanecarboxylic acid, 4-hydroxy-, ethyl ester, trans-
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Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17159-80-7, 3618-04-0, 75877-66-6
Record name Ethyl 4-hydroxycyclohexanecarboxylate
Source CAS Common Chemistry
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Record name Ethyl 4-hydroxycyclohexanecarboxylate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl trans-4-hydroxycyclohexanecarboxylate
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Record name Ethyl cis-4-hydroxycyclohexanecarboxylate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 4-hydroxycyclohexanecarboxylate
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Record name Cyclohexanecarboxylic acid, 4-hydroxy-, ethyl ester, trans-
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Record name Ethyl 4-hydroxycyclohexanecarboxylate
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Record name ETHYL CIS-4-HYDROXYCYCLOHEXANECARBOXYLATE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name ETHYL TRANS-4-HYDROXYCYCLOHEXANECARBOXYLATE
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Into an autoclave is placed ethyl-p-hydroxybenzoate (495 grams) and 5% palladium on carbon (4 grams). The reaction mass is hydrogenated at 150° C. and 50-75 psig hydrogen pressure. After five hours, a sample showed 40% ketone and 44% alcohol having the structure: ##STR24##
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Synthesis routes and methods II

Procedure details

4-Hydroxycyclohexane carboxylic acid (5 g, 34.5 mmol) was heated to reflux for 16 hours in the presence of 50 mL of ethyl alcohol and 2 mL of sulfuric acid. Reaction volume was reduce by half at reduced pressure and mixture was poured into sat. Na2CO3. Mixture was extracted 3×50 mL of ethyl acetate and combined organics were washed with brine and dried over MgSO4. Title compound was obtained as a colorless crude oil. (5.9 g; 100% yield).
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100%

Synthesis routes and methods III

Procedure details

In an autoclave made of stainless steel having a volume of 1 liter were placed 142 g (0.86 mole) of ethyl para-hydroxybenzoate, 10 g of Raney Ni catalyst (activity W-7) and 400 ml of ethanol, and reacted with stirring at a pressure of hydrogen of 100 kg/cm2 and a reaction temperature of 150° C. for 20 hours. After the autoclave was allowed to cool to room temperature, the hydrogen in the vessel was released, and the Raney Ni catalyst was then removed by suction filtration. The filtrate was concentrated by means of a rotary evaporator and then distilled under reduced pressure to obtain 117 g (0.68 mole, yield 79%) of 4-ethoxycarbonylcyclohexanol having a boiling point of 98° to 104° C./4 mmHg.
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Synthesis routes and methods IV

Procedure details

To a stirred solution of ethyl 4-oxocyclohexanecarboxylate (2.0 g, 12 mmol) in 10 mL of ethanol at 5° C. was added, in portions, 0.5 g (13 mmol) of sodium borohydride. After the mixture was stirred for 30 minutes at 5° C. and 18 hours at room temperature it was diluted with 10 mL of water and acidified to pH 3 with 1N hydrochloric acid. The mixture was extracted with ethyl acetate. After being washed with water and brine the extracts were dried over anhydrous sodium sulfate and concentrated to give ethyl 4-hydroxycyclohexanecarboxylate as a colorless liquid. This alcohol (2.08 g, 25 mmol) in 12 mL of 1,2-dichloroethane at room temperature was added to 4.10 mL (23.1 mmol) of N,N-diisopropylethylamine and 1.65 mL (21.7 mmol) of chloromethyl methyl ether. The resulting mixture was stirred and refluxed for 24 hours, cooled to room temperature, diluted with 20 mL of water, acidified to pH 3 with hydrochloric acid and extracted with methylene chloride (3×20 mL). The combined organic layers were washed with 1N hydrochloric acid, dried over anhydrous sulfate, and concentrated. The resulting liquid was purified by flash chromatography (silica gel, 17% ether in low boiling petroleum ether) to give 1.95 g (79.2%) of ethyl 4-methoxymethyloxycyclohexanecarboxylate. This ester (1.91 g, 8.83 mmol) was hydrolyzed by stirring with lithium hydroxide hydrate (0.75 g, 18 mmol) in a solution of methanol (20 mL) and water (5 mL) at room temperature for 24 hours. The mixture was diluted with 20 mL of water and extracted with ether. The aqueous part was acidified to the Congo Red endpoint, salted with sodium chloride, and extracted with ethyl acetate. The extract was dried over anhydrous sodium sulfate, and concentrated to give the 4-methoxymethyloxycylohexanecarboxylic acid (1.47 g, 88.6%) as a colorless liquid, IR (neat) 3500-2400 (broad), 1704 cm-1. To a stirred solution of this acid (1 4 g, 7.44 mmol), 0.03 mL (0.4 mmol) of dimethylformamide, and 0.6 mL (7.5 mmol) of pyridine in 20 mL of methylene chloride at 5° C. under argon was added 0.67 mL (7.5 mmol) of oxalyl chloride. After the mixture was stirred for 5 minutes at 5° C. and 30 minutes at room temperature, it was added to a solution of 5,6-diamino-1,3-di-n-propyluracil (1.68 g, 7.42 mmol) and pyridine (0.7 mL, 8.7 mmol) in 15 mL of methylene chloride. After 15 minutes at 5° C. and 1 hour at room temperature the resulting solution was diluted with water (25 mL), acidified to pH 1 with 5N hydrochloric acid, and the layers were separated. The aqueous layer was extracted with methylene chloride (3×25 mL), the combined organic extracts were washed with a saturated aqueous solution of sodium bicarbonate, and dried over sodium sulfate. Concentration gave the intermediate amide as a yellow amorphous semi-solid. A stirred solution of the crude amide, hexamethyldisilazane (HMDS) (8.0 mL, 37.1 mmol), and ammonium sulfate (0.1 g, 0.76 mmol) in 20 mL of dioxane was refluxed for 19 hours. The mixture was cooled to room temperature, treated with 5 mL of methanol and stirred for 1 hour. The suspension was concentrated to dryness, the resulting solid was triturated with 25 mL of ether, filtered, washed twice with 10 mL portions of ether, twice with 10 mL portions of low boiling petroleum ether and dried in vacuo at room temperature to give a mixture (2.15 g, 76.8%) of trans and cis-1,3-di-n-propyl-8-(4-methoxymethyloxycyclohexyl)xanthine. The xanthine (1.63 g, 4.31 mmol), together with concentrated hydrochloric acid (10 drops), in 25 mL of methanol was stirred and refluxed for 18 hours. Upon cooling to room temperature, solids that precipitated from the mixture were filtered, washed with three 5 mL portions of ether and dried in vacuo at 110° C. over phosphorous pentoxide for 18 hours to give 1.03 g (75.1%) of a white solid: mp 223-225° C.; IR (KBr) cm-1 3417, 3149, 1700, 1653, 1553, 1499, 1393; 1H NMR (300 MHz, DMSO) 0.85 (m, 6H), 1.10-2.10 (m, 12H), 2.70 (m, 1H), 3.40 (m, 1H), 3.85 (m, 4H), 4.39 & 4.62 (2×d, 1H total), 13.10 (2×s, 1H total). Anal. calcd for C17H26N4O3 : C, 61.06; H, 7.84; N, 16.75. Found: C. 61.04; H, 7.84; N, 16.72.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 4-hydroxycyclohexanecarboxylate
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Ethyl 4-hydroxycyclohexanecarboxylate
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Reactant of Route 5
Ethyl 4-hydroxycyclohexanecarboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl 4-hydroxycyclohexanecarboxylate

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